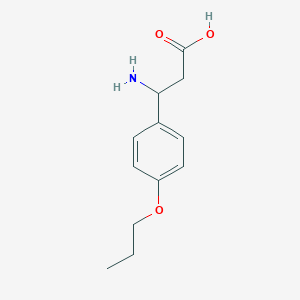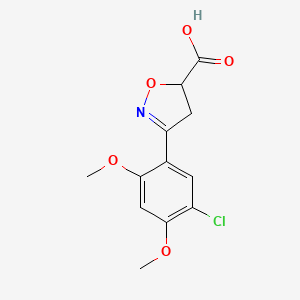![molecular formula C15H16N4 B1274094 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 56344-53-7](/img/structure/B1274094.png)
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
The compound "7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine" is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. These compounds have been studied for their potential applications in pharmaceuticals, including antiviral, antibacterial, and antithrombotic properties. The structure of pyrrolopyrimidines is characterized by a fused pyrrole and pyrimidine ring system, which can be further substituted with various functional groups to enhance their biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, a one-step synthesis involving the heating of pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and an appropriate amine hydrochloride has been described . This method allows for the preparation of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines under controlled temperature conditions. Additionally, the reductive cyclization of 6-(1-cyanoalkyl)-5-nitropyrimidines has been used to prepare compounds like 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, which upon catalytic hydrogenation can lead to C-benzyl bond cleavage and the formation of related pyrrolopyrimidine compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives can be characterized using techniques such as NMR, X-ray diffraction, and computational methods like density functional theory (DFT). For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed the presence of intramolecular hydrogen bonds and a supramolecular network formed through intermolecular hydrogen bonding . These structural features can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions, including hydrogenation, which can lead to bond cleavage as seen in the conversion of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine to its 6-amino-7-benzyl analog . The reactivity of these compounds can also be modified through the introduction of different substituents, which can be achieved through reactions with amines, amides, and other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of a benzyl group can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, can be assessed through computational studies to predict the compound's reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
-
Scientific Field: Heterocyclic Chemistry
- Application : The compound is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. These compounds show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
- Methods of Application : The methods for the synthesis of pyrrolo [2,3- d ]pyrimidines are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .
- Results or Outcomes : These important heterocycles were reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .
-
Scientific Field: Antiviral Research
-
Scientific Field: Antitubercular Agents
- Application : This compound has been explored as a potential antitubercular agent .
- Methods of Application : The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives were described, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .
- Results or Outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM . The most potent derivative was N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
-
Scientific Field: Cancer Research
- Application : The compound has been discovered as a potential multi-targeted kinase inhibitor and apoptosis inducer .
- Methods of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results or Outcomes : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM . Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM .
-
Scientific Field: Hepatitis C Virus (HCV) Inhibition
-
Scientific Field: Kinase Inhibition
- Application : This compound has been discovered as a potential inhibitor of various kinases .
- Methods of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results or Outcomes : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM . Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Propiedades
IUPAC Name |
7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFFHQKDQYWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388205 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
56344-53-7 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



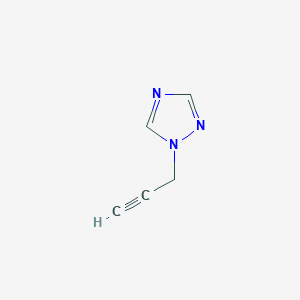
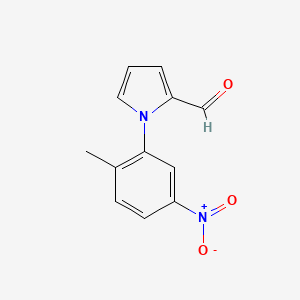
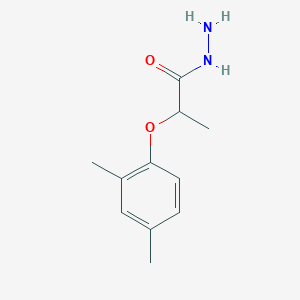

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
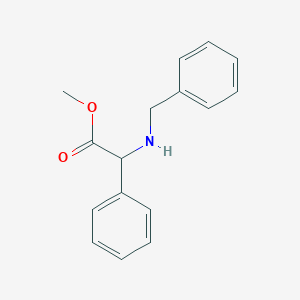
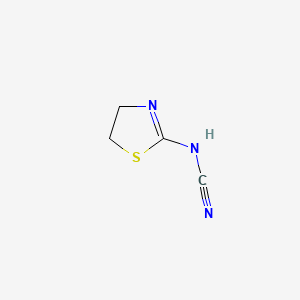
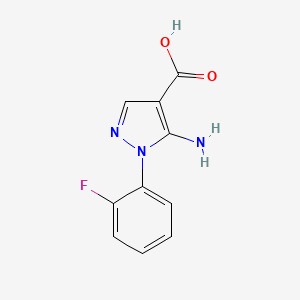

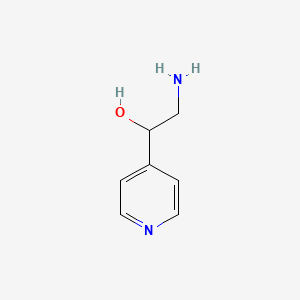
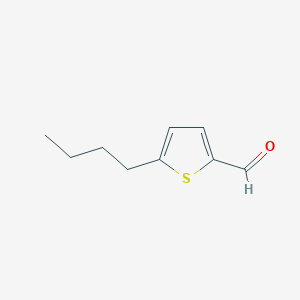
![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)
